Clocinizine hydrochloride Clocinizine hydrochloride
Brand Name: Vulcanchem
CAS No.: 39245-23-3
VCID: VC18393138
InChI: InChI=1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;;
SMILES:
Molecular Formula: C26H29Cl3N2
Molecular Weight: 475.9 g/mol

Clocinizine hydrochloride

CAS No.: 39245-23-3

Cat. No.: VC18393138

Molecular Formula: C26H29Cl3N2

Molecular Weight: 475.9 g/mol

* For research use only. Not for human or veterinary use.

Clocinizine hydrochloride - 39245-23-3

Specification

CAS No. 39245-23-3
Molecular Formula C26H29Cl3N2
Molecular Weight 475.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;;
Standard InChI Key YFQRGPYJACKPRU-WRQJSNHTSA-N
Isomeric SMILES C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Canonical SMILES C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Clocinizine hydrochloride (CAS No. 39245-23-3) is a racemic compound with the molecular formula C26H27ClN2·2ClH and a molecular weight of 475.881 g/mol . Its structure features a diphenylmethylpiperazine backbone substituted with a chlorophenyl group and a trans-β-styryl moiety (Figure 1). The presence of one defined stereocenter and one E/Z center contributes to its stereochemical complexity .

Table 1: Molecular Properties of Clocinizine Hydrochloride

PropertyValueSource
Molecular FormulaC26H27ClN2·2ClH
Molecular Weight475.881 g/mol
StereochemistryRacemic (±)
Defined Stereocenters0/1 (racemic mixture)
E/Z Centers1
SMILESCl.Cl.ClC1=CC=C(C=C1)C(N2CCN(C\C=C\C3=CC=CC=C3)CC2)C4=CC=CC=C4
InChI KeyYFQRGPYJACKPRU-WRQJSNHTSA-N

The trans configuration of the styryl group (E-isomer) is critical for its biological activity, as it optimizes binding to the H1 receptor. The hydrochloride salt enhances water solubility, facilitating formulation into oral or nasal preparations.

Pharmacological Mechanisms and Therapeutic Uses

As an H1 receptor antagonist, clocinizine hydrochloride competitively inhibits histamine binding, reducing symptoms such as rhinorrhea, sneezing, and nasal itching . Its therapeutic applications include:

Allergic Rhinitis and Sinusitis

In clinical trials, clocinizine (10–20 mg/day) demonstrated 75% reduction in nasal congestion compared to placebo. Its combination with phenylpropanolamine (a α-adrenergic agonist) in Senioral synergistically decreases mucosal edema and improves airflow .

Off-Label Applications

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase ion-pair HPLC is the gold standard for quantifying clocinizine hydrochloride in pharmaceutical formulations. Typical parameters include:

Table 2: HPLC Conditions for Clocinizine Analysis

ParameterSpecification
ColumnLichrosorb RP-18 (250 × 4.6 mm)
Mobile PhaseAcetonitrile:0.1M NaClO4 (60:40)
Flow Rate1.2 mL/min
DetectionUV at 254 nm
Retention Time8.5 ± 0.2 min

This method achieves <2% inter-day variability and detects clocinizine at concentrations as low as 0.1 μg/mL.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1240 cm⁻¹ (C-N stretch) and 750 cm⁻¹ (C-Cl stretch).

  • NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.5 ppm (piperazine CH2).

Stereochemical Considerations

Clocinizine hydrochloride exists as a racemic mixture, but the (R)-enantiomer (CAS No. 142FFG8U3M) exhibits greater H1 receptor affinity .

Table 3: Comparison of Clocinizine Stereoisomers

Property(R)-Clocinizine HydrochlorideRacemic Mixture
Molecular Weight439.42 g/mol475.881 g/mol
Optical Activity[α]D²⁵ = +12.5° (c=1, H2O)(±)
H1 Receptor IC508.3 nM15.6 nM

Enantioselective synthesis remains challenging, limiting clinical use of the pure (R)-form .

Adverse Effects and Contraindications

Common adverse effects include sedation (15–20% of patients), dry mouth, and dizziness. Contraindications include:

  • Concurrent use with MAO inhibitors (risk of hypertensive crisis).

  • Severe hepatic impairment (reduced metabolism).

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